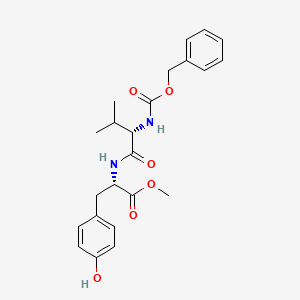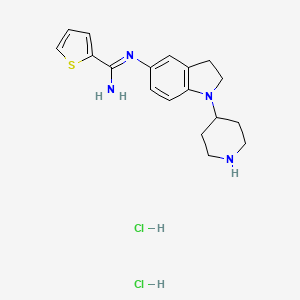![molecular formula C12H15N3O3 B8075818 ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8075818.png)
ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The compound features a pyrazolo[3,4-b]pyridine core with hydroxyl and carboxylate functional groups, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of solid-supported reagents and catalysts can also streamline the process, reducing waste and improving yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The pyrazolopyridine core can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, dichloromethane (DCM) solvent.
Reduction: Lithium aluminum hydride (LAH), ether solvent.
Substitution: Alkyl halides, strong bases like potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alkylated or arylated pyrazolopyridines.
Applications De Recherche Scientifique
Ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has found applications in various scientific research areas:
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammation.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, aiding in the understanding of biological pathways.
Chemistry: It is utilized in the development of new synthetic methodologies and as a building block for complex organic molecules.
Industry: The compound's derivatives are explored for their potential use in materials science, such as in the creation of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, but often include interactions with receptors, enzymes, or other proteins within the cell.
Comparaison Avec Des Composés Similaires
Ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is compared to other pyrazolopyridine derivatives, such as:
Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Lacks the hydroxyl and isopropyl groups.
Ethyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a methyl group instead of isopropyl.
Ethyl 6-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Contains a phenyl group instead of isopropyl.
Propriétés
IUPAC Name |
ethyl 6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-12(17)8-5-10(16)14-11-9(8)6-13-15(11)7(2)3/h5-7H,4H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSUODCOSZXGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=NN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-bis[[(E)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one](/img/structure/B8075735.png)
![L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)



![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8075765.png)
![2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B8075769.png)


![5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8075797.png)


![2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8075830.png)

